p-Chloroperbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

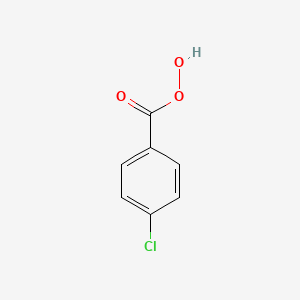

P-Chloroperbenzoic acid is a useful research compound. Its molecular formula is C7H5ClO3 and its molecular weight is 172.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Oxidation Reactions in Organic Synthesis

Key Reactions:

- Epoxidation of Alkenes: p-Chloroperbenzoic acid is widely used for the epoxidation of alkenes through the Prilezhaev reaction. This reaction involves the transfer of an oxygen atom to the double bond, forming an epoxide. The reaction proceeds with retention of stereochemistry, making it valuable for synthesizing enantiomerically pure compounds .

- Baeyer-Villiger Oxidation: This transformation converts ketones into esters using this compound as the oxidant. It is particularly useful in synthesizing lactones from cyclic ketones .

Table 1: Summary of Oxidation Reactions Using this compound

| Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Epoxidation | Alkenes | Epoxides | |

| Baeyer-Villiger | Ketones | Esters | |

| Oxidation of Amines | Amines | Amine Oxides | |

| Oxidation of Sulfides | Sulfides | Sulfoxides/Sulfones |

Pharmaceutical Applications

This compound serves as a metabolite in various pharmaceutical compounds. Notably, it is a minor metabolite of several drugs, including zomepirac sodium and lofepramine hydrochloride. Its clinical relevance lies in its potential to prevent toxic accumulation of acyl- and aryl-CoA esters, which can lead to liver damage .

Case Study: Toxicity Evaluation

- A study evaluated the toxicity of p-chlorobenzoic acid in laboratory animals, showing no adverse effects at specified doses over extended periods. This suggests a favorable safety profile when used appropriately .

Environmental Applications

This compound has been investigated for its effectiveness in degrading organic pollutants in wastewater treatment processes. Its oxidative properties make it suitable for breaking down refractory organic compounds.

Table 2: Environmental Applications and Efficacy

| Application Type | Target Compound | Methodology | Efficacy Level |

|---|---|---|---|

| Wastewater Treatment | Refractory Organics | Heterogeneous Catalytic Ozonation | High |

| Photocatalytic Removal | Chlorinated Organics | UV Irradiation | Moderate |

Research indicates that this compound exhibits biological activity against various microbial strains. Its derivatives have shown comparable efficacy to established antibiotics, highlighting its potential in developing new antimicrobial agents .

Case Study: Antimicrobial Activity

Analyse Des Réactions Chimiques

Epoxidation of Alkenes

m-CPBA reacts with alkenes to form epoxides via a concerted syn-addition mechanism . The reaction involves:

-

Syn addition of two oxygen atoms from m-CPBA to the same face of the alkene, forming a three-membered cyclic ether (epoxide).

-

Cleavage of the O–O bond in m-CPBA, generating m-chlorobenzoic acid as a byproduct .

Key Features

-

Stereoselectivity : The geometry of the alkene is retained in the epoxide due to the concerted transition state .

-

Mechanism : The "butterfly mechanism" involves simultaneous bond formation (C–O) and cleavage (C=C, O–O), with oxygen atoms originating from the hydroxyl group of m-CPBA .

Baeyer-Villiger Oxidation

m-CPBA oxidizes ketones to lactones or ketones to ketones via insertion of an oxygen atom adjacent to the carbonyl group. This reaction forms ketones or lactones depending on the substrate .

Hydroxylation of Alkanes

In the presence of catalytic nickel complexes (e.g., NiII(TPA)), m-CPBA enables selective hydroxylation of cycloalkanes (e.g., cyclohexane, cycloheptane). Key observations:

| Substrate | Alcohol Yield | Ketone Yield | Chlorocycloalkane Yield |

|---|---|---|---|

| Cyclohexane | 60% | 25% | 15% |

| Cycloheptane | 71% | 18% | 11% |

| Cyclooctane | 84% | 10% | 6% |

The alcohol selectivity increases with decreasing C–H bond dissociation energy of the substrate .

Oxidation of Sulfides and Amines

m-CPBA converts sulfides to sulfoxides/sulfones and oxidizes amines to amine oxides. These reactions proceed via electrophilic attack by the peracid oxygen .

Rubottom Oxidation

This reaction oxidizes silyl enol ethers to silyl α-hydroxy ketones, expanding the scope of ketone functionalization .

Mechanistic Insights

-

Kinetic Analysis : Reactions exhibit first-order dependence on both m-CPBA and substrate concentrations .

-

Radical Trapping : Oxygen sensitivity affects product distribution (e.g., alcohol selectivity diminishes under aerobic conditions due to radical termination) .

-

Catalyst Role : Nickel complexes facilitate alkane C–H activation, enabling efficient hydroxylation .

Comparison of Reactivity

| Property | m-CPBA | Peroxybenzoic Acid |

|---|---|---|

| Reactivity | Faster, cleaner reactions | Slower, less selective |

| Scope | Broader substrate range | Limited to specific alkenes |

| Physical State | Crystalline solid | Liquid |

m-CPBA’s enhanced reactivity stems from electron-withdrawing chlorine substituents, which stabilize the peracid group .

Propriétés

Numéro CAS |

937-22-4 |

|---|---|

Formule moléculaire |

C7H5ClO3 |

Poids moléculaire |

172.56 g/mol |

Nom IUPAC |

4-chlorobenzenecarboperoxoic acid |

InChI |

InChI=1S/C7H5ClO3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4,10H |

Clé InChI |

STABAPSYCQFWOK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)OO)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.